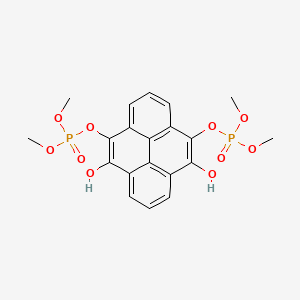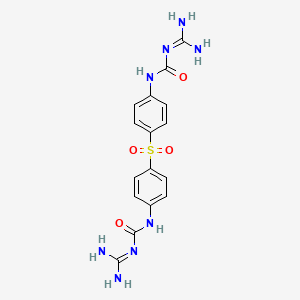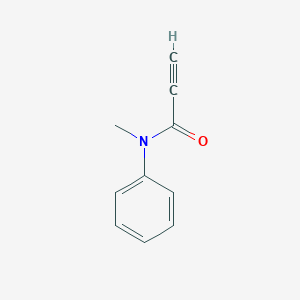
N-Methyl-N-phenylpropiolamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-phenylpropiolamide is an organic compound with the molecular formula C10H11NO. It is a derivative of propiolamide, where the hydrogen atom on the nitrogen is replaced by a methyl group and the hydrogen atom on the carbon adjacent to the nitrogen is replaced by a phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-phenylpropiolamide can be synthesized through several methods. One common method involves the reaction of N-methylpropiolamide with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically requires a solvent such as diethyl ether or tetrahydrofuran and is carried out at low temperatures to prevent side reactions.
Another method involves the direct reductive N-methylation of nitro compounds. This process uses nitro compounds as raw materials and involves the reduction of the nitro group to an amine, followed by methylation. This method is attractive due to its straightforward approach and the availability of inexpensive raw materials .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-phenylpropiolamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo substitution reactions where the phenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-N-phenylpropiolic acid, while reduction may produce N-methyl-N-phenylamine.
Scientific Research Applications
N-Methyl-N-phenylpropiolamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methyl-N-phenylpropiolamide involves its interaction with specific molecular targets. For instance, as a succinate dehydrogenase inhibitor, it binds to the ubiquinone-binding region of the enzyme, disrupting its function. This inhibition can lead to the accumulation of succinate and a decrease in cellular respiration . Molecular docking studies have shown that the compound forms hydrogen bonds and undergoes π-alkyl and π-cation interactions with the enzyme .
Comparison with Similar Compounds
N-Methyl-N-phenylpropiolamide can be compared with other similar compounds, such as:
N-Phenylpropiolamide: Lacks the methyl group on the nitrogen, which can affect its reactivity and biological activity.
N-Methylpropiolamide: Lacks the phenyl group, which can influence its chemical properties and applications.
N-Phenylmethacrylamide: Similar structure but with a different functional group, leading to different reactivity and uses.
This compound stands out due to its unique combination of the methyl and phenyl groups, which confer specific chemical and biological properties.
Properties
CAS No. |
15249-31-7 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
N-methyl-N-phenylprop-2-ynamide |
InChI |
InChI=1S/C10H9NO/c1-3-10(12)11(2)9-7-5-4-6-8-9/h1,4-8H,2H3 |
InChI Key |
KSFNDWMJJAZGEV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


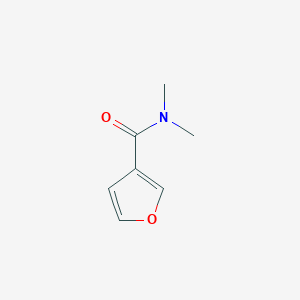


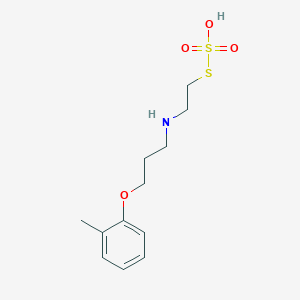
![1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-yl 3,4,5-trimethoxybenzoate;hydrochloride](/img/structure/B14706822.png)
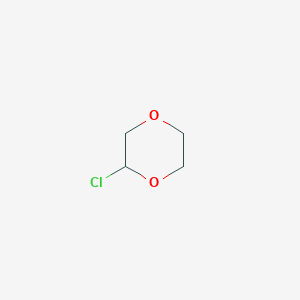
![4,10-dithia-7-azapentacyclo[12.2.1.02,13.03,11.05,9]heptadeca-2,5(9),11,13,15-pentaene-6,8-dione](/img/structure/B14706828.png)
![2-[2-(Cyclohex-3-ene-1-carbonyloxy)ethylsulfanyl]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14706833.png)

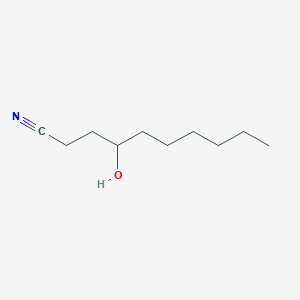
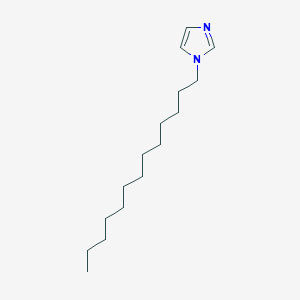
![6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine](/img/structure/B14706873.png)
